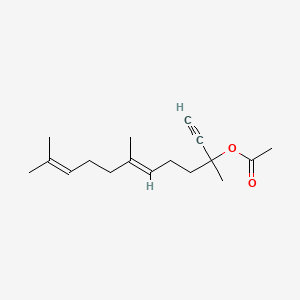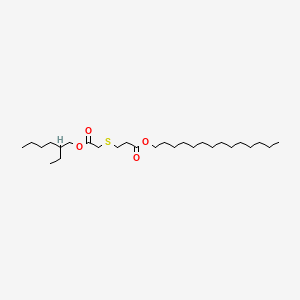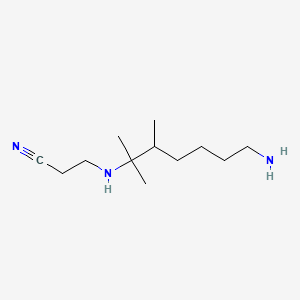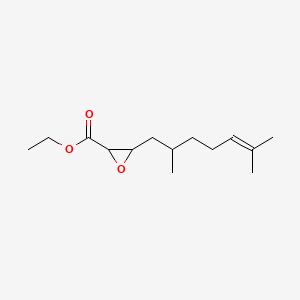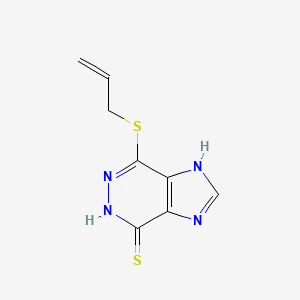
4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide is a heterocyclic compound that features an imidazo-pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, such as using phosphorus oxychloride for chlorination followed by amination with ammonia in ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the allylthio or hydrosulfide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo-pyridazine derivatives and related heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines .
Uniqueness
4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide is unique due to its specific substitution pattern and the presence of both allylthio and hydrosulfide groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5142-28-9 |
|---|---|
Molecular Formula |
C8H8N4S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
4-prop-2-enylsulfanyl-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C8H8N4S2/c1-2-3-14-8-6-5(9-4-10-6)7(13)11-12-8/h2,4H,1,3H2,(H,9,10)(H,11,13) |
InChI Key |
VLNWOZJSFXDEMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NNC(=S)C2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


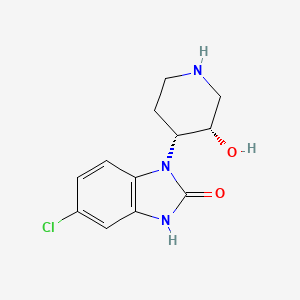

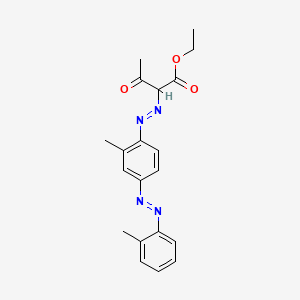
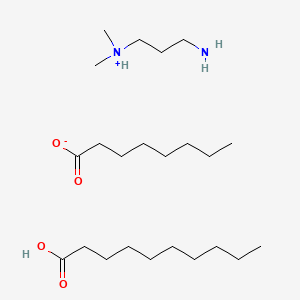
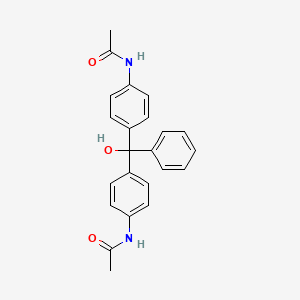

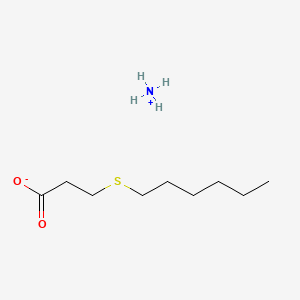

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
